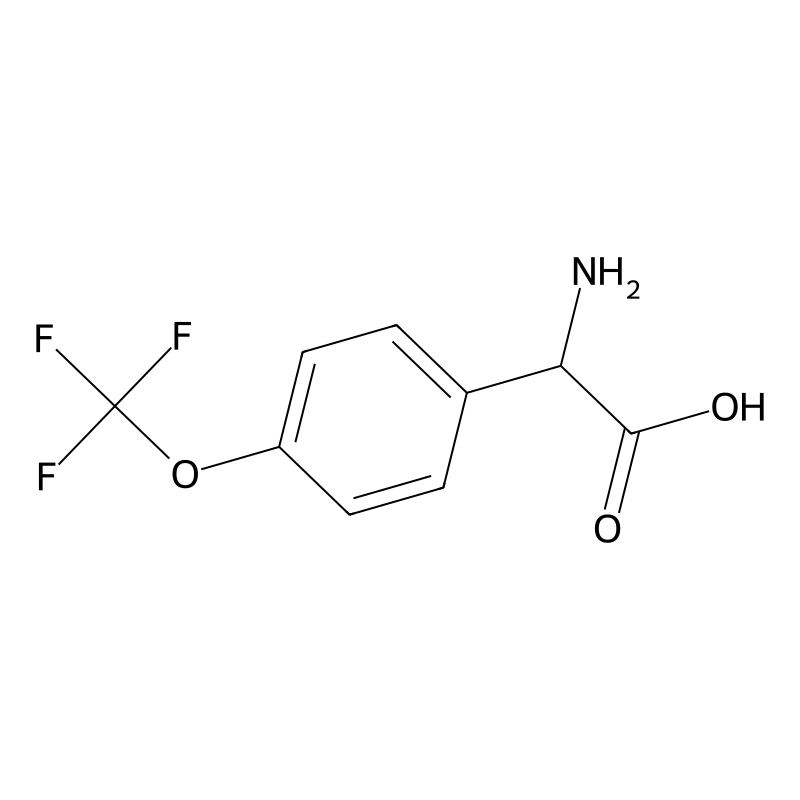

4-(Trifluoromethoxy)-DL-phenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid designed for use as a specialized building block in pharmaceutical, agrochemical, and materials synthesis. Its core value is derived from the 4-trifluoromethoxy (-OCF3) substituent on the phenyl ring. This functional group is strategically employed to modulate key molecular properties, including lipophilicity, metabolic stability, and electronic character, which are critical parameters in the development of advanced chemical entities.

Research Fit

References

- Pinto, A., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules 2025, 30, 3009.

- Pinto, A., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules 2025, 30(14), 3009.

Substituting 4-(Trifluoromethoxy)-DL-phenylglycine with simpler analogs like unsubstituted DL-phenylglycine, 4-fluoro-, or 4-methoxy-DL-phenylglycine is often unviable. The trifluoromethoxy group provides a distinct and non-interchangeable combination of properties: it is one of the most lipophilic substituents available, it is exceptionally stable to metabolic degradation, and it is chemically robust under a range of synthetic conditions. Replacing the -OCF3 group with a simple halogen or a methoxy group would lead to unpredictable and often detrimental changes in a target molecule's membrane permeability, pharmacokinetic half-life, binding interactions, and stability during multi-step synthesis.

Substitution Risk

References

- Pinto, A., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules 2025, 30, 3009.

- Wang, Y., et al. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules 2021, 26(19), 5828.

Lipophilicity & Membrane Permeability

The trifluoromethoxy (-OCF3) group is among the most lipophilic substituents used in modern synthesis, a critical parameter for enhancing a molecule's ability to cross biological membranes. Its lipophilicity is quantifiably greater than that of other commonly used fluorinated groups.

| Evidence Dimension | Hansch Lipophilicity Parameter (π) |

| Target Compound Data | +1.04 (for -OCF3 group) |

| Comparator Or Baseline | 4-(Trifluoromethyl)-DL-phenylglycine analog (-CF3 group): +0.88 |

| Quantified Difference | The -OCF3 group is approximately 18% more lipophilic than the -CF3 group. |

| Conditions | Standardized measurement of a substituent's contribution to a molecule's partition coefficient (logP). |

This allows for precise tuning of a final compound's lipophilicity to optimize bioavailability, particularly for CNS-targeted drugs or agents requiring efficient cell entry.

Metabolic Stability & Pharmacokinetics

The trifluoromethoxy group serves as a highly effective metabolic shield. Unlike the analogous 4-methoxy (-OCH3) group, which is a common site for O-dealkylation by cytochrome P450 enzymes, the -OCF3 group is exceptionally resistant to metabolic cleavage due to the strength of the carbon-fluorine bonds.

| Evidence Dimension | Metabolic Stability |

| Target Compound Data | High resistance to enzymatic O-dealkylation. |

| Comparator Or Baseline | 4-Methoxy-DL-phenylglycine: The -OCH3 group is a known metabolically labile site. |

| Quantified Difference | Qualitatively blocks a major metabolic pathway, expected to significantly increase the in-vivo half-life of derivative compounds. |

| Conditions | In vivo or in vitro (e.g., liver microsome) metabolic assays. |

Incorporating this building block can prevent rapid drug clearance, extend a compound's duration of action, and potentially lower the required therapeutic dose.

Chemical Stability in Synthesis

The trifluoromethoxy substituent confers notable chemical inertness, making this building block compatible with a wide range of synthetic conditions. In the synthesis of bioactive proguanil derivatives, trifluoromethoxy-containing precursors demonstrated high stability under heating and in the presence of acid or base, a key advantage over other potentially more labile fluorinated groups.

| Evidence Dimension | Chemical Process Robustness |

| Target Compound Data | Described as 'relatively inert and exhibits stronger stability under heating, acidic or alkaline conditions'. |

| Comparator Or Baseline | Other fluorine-containing substituents (class-level comparison). |

| Quantified Difference | Qualitatively higher stability, enabling broader reaction compatibility. |

| Conditions | Multi-step synthesis involving heating to 40 °C and reagents such as copper sulfate. |

This robustness reduces the risk of precursor degradation during complex, multi-step syntheses, protecting yields and simplifying purification compared to using more sensitive analogs.

Thermal Stability for Processing & Storage

4-(Trifluoromethoxy)-DL-phenylglycine exhibits high thermal stability, as indicated by its sublimation point, which is significantly higher than that of the parent compound, DL-phenylglycine.

| Evidence Dimension | Melting/Sublimation Point |

| Target Compound Data | ca. 292 °C (sublimes) |

| Comparator Or Baseline | DL-Phenylglycine: ~255-260 °C (sublimes) |

| Quantified Difference | Approximately 32-37 °C higher than the unsubstituted parent compound. |

| Conditions | Standard melting point determination. |

This high thermal stability is advantageous for long-term storage and for use in synthetic reactions requiring elevated temperatures where precursor volatility or degradation is a concern.

CNS Penetration and Metabolic Stability

This compound is the precursor of choice when designing therapeutic agents that must resist rapid metabolic clearance and/or cross the blood-brain barrier. Its combination of extreme lipophilicity and metabolic stability makes it ideal for developing next-generation neurologics, psychiatric drugs, or other systemically acting agents with extended half-lives.

Building Block for Agrochemical Synthesis

In the synthesis of complex pesticides or herbicides, precursor stability is paramount. The demonstrated chemical inertness of the trifluoromethoxy phenyl moiety makes this compound a reliable building block for synthetic routes involving harsh reagents or elevated temperatures, ensuring the integrity of the core structure throughout the process.

Enzyme Inhibitor and Peptide Scaffold

The strong hydrophobicity of the trifluoromethoxy group can be leveraged to enhance binding affinity within the hydrophobic pockets of target enzymes or receptors. Its incorporation into peptides or small molecule inhibitors is a rational strategy to increase potency through improved van der Waals and hydrophobic interactions.

Application Fit Matrix

References

- Pinto, A., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules 2025, 30, 3009.

- Wang, Y., et al. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules 2021, 26(19), 5828.

- Gonec, T., et al. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Int. J. Mol. Sci. 2022, 23(6), 3020.

XLogP3

Sequence

Explore Compound Types